molecular formula C19H19N3OS B2750215 4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391227-16-0

4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2750215
CAS RN: 391227-16-0
M. Wt: 337.44
InChI Key: SCYVZQSSDLDVDG-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, also known as TPTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPTB belongs to the class of thiadiazole compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives: , including our compound of interest, have emerged as potential anticancer agents . These molecules exhibit cytotoxic properties and are being explored for their ability to inhibit cancer cell replication. The bioactive nature of thiadiazole stems from its structural similarity to pyrimidine, a key component in DNA. By disrupting DNA replication processes, these derivatives can hinder both bacterial and cancer cell growth .

Kinetic Studies

4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been employed as a reagent in kinetic studies . For example, it has been used to investigate the hydroxylation of 4-tert-butylphenol by mushroom tyrosinase .

OLED Material

In the realm of organic light-emitting diodes (OLEDs), this compound has found relevance. It is a known material for OLEDs, specifically as a dopant . When incorporated into chitosan films, it exhibits exciting properties due to gamma irradiation .

Boc Protection

Researchers have utilized 4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in the synthesis of 2-nitroindoles . Additionally, it serves as a reagent for the mono-Boc protection of α,ω-diamines .

Antibacterial Derivatives

While not directly the compound itself, related derivatives have been investigated for their antibacterial properties. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide combines thiazole and sulfonamide groups, both known for their antibacterial activity .

Energy Supplement

Interestingly, 4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been used as a carbon and energy supplement in the culture medium of certain bacterial strains .

properties

IUPAC Name

4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-19(2,3)15-11-9-13(10-12-15)16(23)20-18-22-21-17(24-18)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYVZQSSDLDVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

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